molecular formula C18H13N3O4S2 B2941786 (5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone CAS No. 868214-30-6

(5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Cat. No. B2941786
CAS RN: 868214-30-6
M. Wt: 399.44
InChI Key: UAXQIWPVIUPJAN-UHFFFAOYSA-N
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Description

(5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C18H13N3O4S2 and its molecular weight is 399.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

Regioselective Synthesis of Pyrazole Derivatives : A regioselective synthesis method for 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives has been developed, involving 1,3-dipolar cycloaddition reactions. This process highlights the utility of such compounds in generating structurally diverse pyrazole derivatives for potential chemical applications (Alizadeh, Moafi, & Zhu, 2015).

Microwave-Assisted Synthesis and Biological Activity : Novel pyrazoline derivatives, including those related to the compound of interest, have been synthesized using microwave irradiation, demonstrating advantages in terms of yield, environmental friendliness, and reaction times. Some of these derivatives exhibit significant anti-inflammatory and antibacterial activities, suggesting their potential in medicinal chemistry (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).

Anticancer Activity of Pyrazoline Derivatives : A series of novel pyrazoline derivatives have been evaluated for cytotoxic effects against HepG-2 cells (human liver hepatocellular carcinoma cell line), with some compounds showing promising anticancer activity. These findings underscore the potential of pyrazoline derivatives in cancer research (Xu, Pan, Wang, Li, Peng, Wei, Chen, & Zheng, 2017).

Biomedical Research

Antibacterial and Antitubercular Properties : Pyrazoline and benzoxazole derivatives have been synthesized and screened for antibacterial activities, with some showing effectiveness against various bacterial strains. This research indicates the potential of such compounds in developing new antimicrobial agents (Landage, Thube, & Karale, 2019).

Antimycobacterial Activity : Novel pyrazole derivatives have been synthesized and tested for antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis. This highlights the potential application of pyrazole derivatives in tackling drug-resistant tuberculosis strains (Ali & Yar, 2007).

properties

IUPAC Name

[3-(2-hydroxy-5-nitrophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S2/c22-15-6-5-11(21(24)25)9-12(15)14-10-13(16-3-1-7-26-16)19-20(14)18(23)17-4-2-8-27-17/h1-9,14,22H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXQIWPVIUPJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CS3)C4=C(C=CC(=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

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